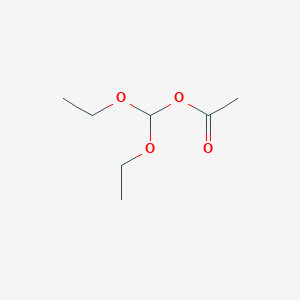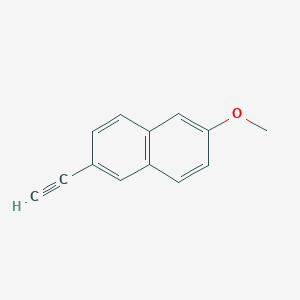
2-乙炔基-6-甲氧基萘
描述
2-Ethynyl-6-methoxynaphthalene (2E-6MN) is a chemical compound that has been studied for various applications, including its potential as an anti-cancer drug and its role in enhancing photocatalytic activity when bound to other structures. The compound is related to 2-bromo-6-methoxynaphthalene and 2-(6-methoxy-2-naphthyl)propenoic acid, which are intermediates in the synthesis of anti-inflammatory agents like naproxen .
Synthesis Analysis
The synthesis of compounds related to 2E-6MN involves several steps, including Pd-catalyzed ethynylation, regioselective addition of HX to the triple bond, Pd-catalyzed carbonylation, and alkaline hydrolysis . Another method includes oxidative coupling polymerization to create polymers with specific properties . These methods highlight the practical approaches to synthesizing naphthalene derivatives with potential pharmaceutical applications.
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 2-bromo-6-methoxynaphthalene, a related compound, have been analyzed using DFT methods and spectroscopic techniques like FT-IR, FT-Raman, and UV-VIS. The stability of the molecule is indicated by an energy gap of 4.208 eV, and the reactive sites have been predicted using various computational methods . The molecular structure of 2E-6MN itself, when bound to Cu2O cubes, has been shown to modulate the band structure and enhance photocatalytic activity .
Chemical Reactions Analysis
The photocatalytic activity of 2E-6MN has been enhanced through its interaction with Cu2O cubes, which suggests that the compound can participate in chemical reactions that lead to the degradation of pollutants like methyl orange . Additionally, the compound's potential as an anti-cancer agent may involve interactions with biological molecules, as indicated by molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2E-6MN and related compounds have been studied through various spectroscopic and computational methods. The helical pitch of polymers derived from methoxy-2-ethynylnaphthalene can be controlled by the position of the methoxy group, affecting the color and thermal properties of the polymers . The electronic properties and global parameters of 2-bromo-6-methoxynaphthalene have been determined using HOMO-LUMO energy values, providing insight into the compound's reactivity and stability .
科学研究应用
合成和环境影响
2-乙炔基-6-甲氧基萘是一种化合物,已被研究用于科学研究中的各种应用,特别是在复杂分子的合成和环境研究中。虽然没有直接找到关于2-乙炔基-6-甲氧基萘的具体研究,但对相关萘衍生物及其应用的研究提供了关于这类化合物在科学研究中潜在用途的见解。
化学合成和光催化应用:对萘衍生物的研究显示了它们在复杂有机分子合成中的重要性。例如,与2-乙炔基-6-甲氧基萘相关的化合物1,3-二羟基萘的合成涉及各种途径,包括光催化氧化,这种方法以其简单性和环保性而闻名(Zhang You-lan, 2005)。这表明2-乙炔基-6-甲氧基萘可以用于光催化过程,合成环保化学品。
相关化合物的环境研究:对新型溴化阻燃剂(NBFRs)的研究,包括结构类似于2-乙炔基-6-甲氧基萘的化合物,强调了需要进一步调查它们的存在、环境命运和毒性(E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020)。这凸显了理解这类化学物质及其衍生物的环境影响的重要性。
生物医学研究的潜力:虽然文献中没有找到2-乙炔基-6-甲氧基萘在生物医学研究中的直接应用,但对相关化合物的研究,例如那些关注邻苯二甲酸酯和双酚A对健康影响的研究,表明了萘衍生物可能相关的更广泛背景。这些研究探讨了化合物与生物系统之间的相互作用,指出了2-乙炔基-6-甲氧基萘在理解其对生物过程和健康结果的影响方面的潜在研究途径(Rita S. Strakovsky, S. Schantz, 2018)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-ethynyl-6-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h1,4-9H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATPLTUFXUXNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404571 | |
| Record name | 2-Ethynyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129113-00-4 | |
| Record name | 2-Ethynyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethynyl-6-methoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Ethynyl-6-methoxynaphthalene interact with Cu2O and enhance its photocatalytic activity?
A1: The research suggests that 2-Ethynyl-6-methoxynaphthalene molecules bind to the surface of Cu2O cubes. [] This binding interaction is thought to modulate the band structure of Cu2O, ultimately enhancing its photocatalytic activity. [] While the exact mechanism isn't fully elaborated upon in the provided abstracts, it's plausible that this binding influences electron-hole separation and charge transfer processes, crucial for efficient photocatalysis.
Q2: Are there other similar compounds studied for enhancing Cu2O's photocatalytic activity?
A2: Yes, the research on 2-Ethynyl-6-methoxynaphthalene was inspired by the discovery that 4-ethynylaniline could significantly enhance the photocatalytic activity of inert Cu2O cubes for methyl orange degradation. [] This suggests that molecules with an ethynyl group, capable of interacting with the Cu2O surface, could hold potential for modulating its photocatalytic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

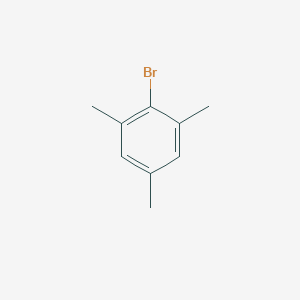
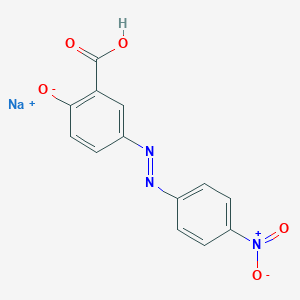



![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)
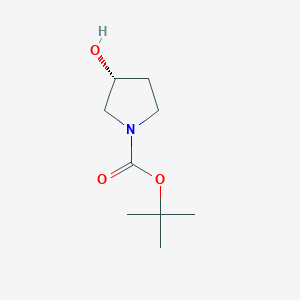
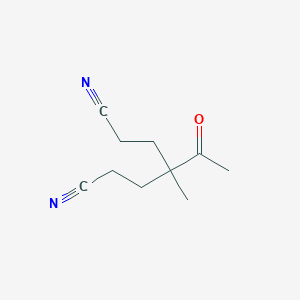
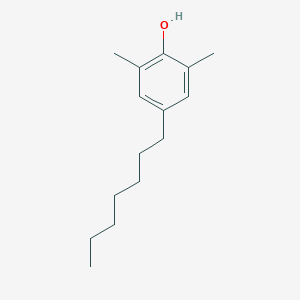

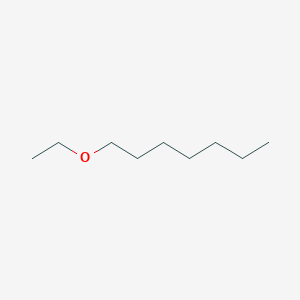
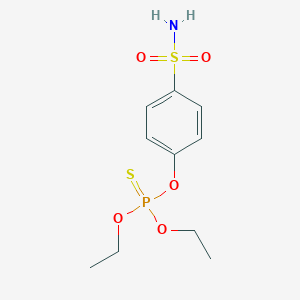
![2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI)](/img/structure/B157026.png)
